N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. Its unique structure offers exciting possibilities for innovative research breakthroughs.

Méthodes De Préparation

The synthesis of N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves multiple steps, including the construction of the pyrrolidine ring and the subsequent functionalization of the preformed ring. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

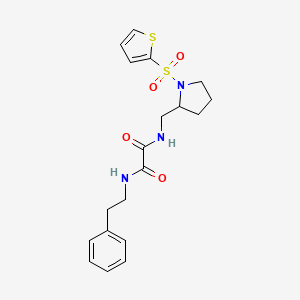

Structural Representation

The compound can be represented structurally as follows:N1 phenethyl N2 1 thiophen 2 ylsulfonyl pyrrolidin 2 yl methyl oxalamide

Research indicates that compounds similar to N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibit diverse biological activities. These include:

1. Antimicrobial Properties:

Studies have shown that oxalamides can possess antimicrobial activity, potentially effective against various bacterial strains. The presence of the thiophene group may enhance this activity due to its ability to interact with microbial cell membranes.

2. Modulation of Ion Channels:

Compounds with similar structures have been investigated for their ability to modulate ion channels, particularly transient receptor potential melastatin 8 (TRPM8), which is involved in sensory perception and pain pathways. This suggests potential applications in pain management and the treatment of neuropathic pain .

3. Enzyme Inhibition:

In vitro studies have demonstrated that related compounds can inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. For instance, one derivative showed significant inhibitory activity with an IC50 value of 0.0433 µM for monophenolase activity .

Case Study 1: Tyrosinase Inhibition

A series of studies focused on the inhibitory effects of oxalamides on tyrosinase revealed that structural modifications significantly impact their efficacy. The following table summarizes the IC50 values for different compounds:

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Compound A | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

This data highlights the potential of this compound as a lead compound for developing new skin lightening agents or treatments for hyperpigmentation disorders.

Case Study 2: TRPM8 Modulation

Preliminary investigations into the effects of this compound on TRPM8 channels suggest its potential use in pain management therapies. The compound's ability to influence ion channel activity could lead to novel therapeutic strategies for treating pain-related disorders.

Mécanisme D'action

The mechanism of action of N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as pyrrolidine derivatives and oxalamide analogs. These compounds share some structural similarities but may differ in their pharmacological activities and applications. The unique features of this compound, such as its specific functional groups and molecular interactions, distinguish it from other related compounds .

Activité Biologique

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, identified by its CAS number 896282-04-5, is an organic compound belonging to the oxalamide family, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Molecular Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₃O₄S₂, with a molecular weight of approximately 421.5 g/mol. The structure features a phenethyl group, a pyrrolidine ring substituted with a thiophenesulfonyl moiety, and an oxalamide linkage.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₄S₂ |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 896282-04-5 |

| IUPAC Name | N-(2-phenylethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity and influence various biochemical pathways through binding to active or allosteric sites on target proteins. However, detailed studies on its exact mechanism are still needed.

Pharmacological Potential

Research indicates that compounds within the oxalamide class often exhibit diverse pharmacological properties, including:

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

-

Cell Viability Assays : Assessments on various cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting potential anticancer properties.

Cell Line IC50 (µM) Observation HeLa 15 Significant reduction in viability MCF7 20 Moderate reduction A549 12 High sensitivity - Inflammatory Cytokine Production : Studies indicated that treatment with the compound reduced levels of pro-inflammatory cytokines in stimulated macrophages.

Animal Studies

Preliminary animal studies have shown promising results regarding the anti-inflammatory effects of the compound. Observations included:

- Reduced paw edema in rat models following administration of the compound.

| Study Type | Result |

|---|---|

| Edema Model | 40% reduction in swelling |

Propriétés

IUPAC Name |

N-(2-phenylethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-14-16-8-4-12-22(16)28(25,26)17-9-5-13-27-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZURUPIUDBMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.